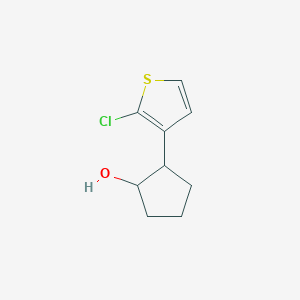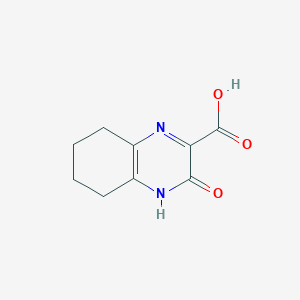![molecular formula C12H20N2 B13283262 (3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13283262.png)
(3-Methylbutan-2-YL)[2-(pyridin-2-YL)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine typically involves the reaction of 3-methylbutan-2-amine with 2-(pyridin-2-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3-Methylbutan-2-yl)[2-(pyridin-3-yl)ethyl]amine
- (3-Methylbutan-2-yl)[2-(pyridin-4-yl)ethyl]amine
- (3-Methylbutan-2-yl)[2-(pyridin-5-yl)ethyl]amine
Uniqueness
(3-Methylbutan-2-yl)[2-(pyridin-2-yl)ethyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H20N2 |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-methyl-N-(2-pyridin-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)11(3)13-9-7-12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3 |
InChI Key |
BFEONFWFQFNEEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13283193.png)
![1-{[5-Methyl-2-(propan-2-yl)cyclohexyl]amino}propan-2-ol](/img/structure/B13283196.png)


![2-{[(2-Bromo-4-chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13283221.png)





![3-[(But-3-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13283247.png)

